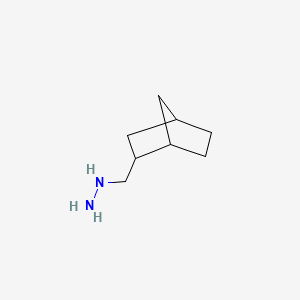
(2-Norbornylmethyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Norbornylmethyl)hydrazine is an organic compound with the molecular formula C8H16N2 It is a derivative of hydrazine, featuring a norbornyl group attached to the hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Norbornylmethyl)hydrazine typically involves the reaction of norbornylmethyl halides with hydrazine. One common method is the reaction of 2-norbornylmethyl chloride with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
C7H11CH2Cl+N2H4→C7H11CH2NHNH2+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Norbornylmethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Azines and other nitrogen-containing compounds.
Reduction: Simpler amines.
Substitution: Various substituted hydrazine derivatives.
Applications De Recherche Scientifique
(2-Norbornylmethyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azines.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Norbornylmethyl)hydrazine involves its interaction with various molecular targets. In biological systems, it can act as a nucleophile, reacting with electrophilic centers in enzymes and other proteins. This interaction can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazine (N2H4): A simple hydrazine compound used in various industrial applications.
Monomethylhydrazine (CH3NHNH2): Used as a rocket propellant and in chemical synthesis.
Unsymmetrical Dimethylhydrazine ((CH3)2NNH2): Another rocket propellant with similar properties.
Uniqueness
(2-Norbornylmethyl)hydrazine is unique due to its norbornyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of steric hindrance and electronic factors in chemical reactions and biological systems.
Propriétés
Numéro CAS |
16381-84-3 |
|---|---|
Formule moléculaire |
C8H16N2 |
Poids moléculaire |
140.23 g/mol |
Nom IUPAC |
2-bicyclo[2.2.1]heptanylmethylhydrazine |
InChI |
InChI=1S/C8H16N2/c9-10-5-8-4-6-1-2-7(8)3-6/h6-8,10H,1-5,9H2 |
Clé InChI |
JRQAXCQFHRMUCF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC2CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


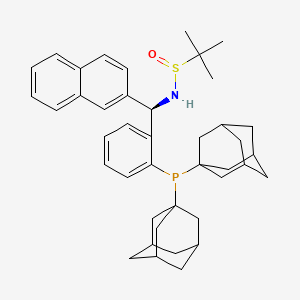

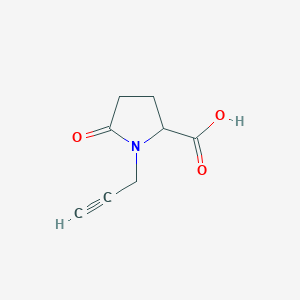
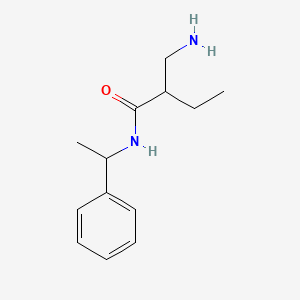
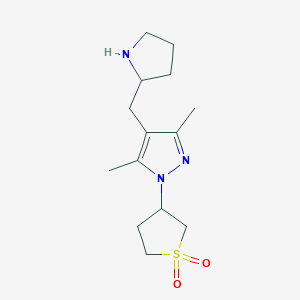
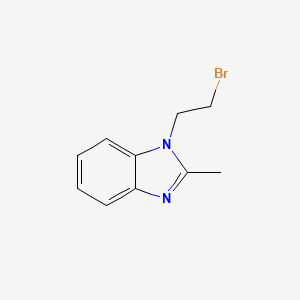
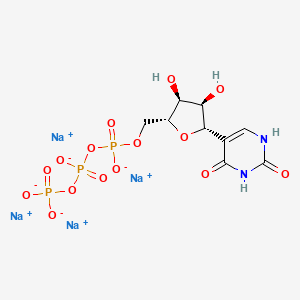
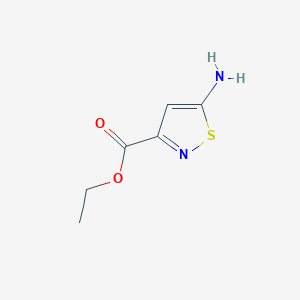
![6-[4-[2-[5-(3-aminopropoxy)-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13644045.png)
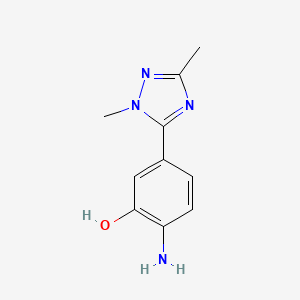
![4-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13644064.png)


![Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((R)-benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonate](/img/structure/B13644089.png)
